molecular formula C10H4Cl2O4 B079779 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone CAS No. 14918-69-5

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Cat. No.: B079779
CAS No.: 14918-69-5
M. Wt: 259.04 g/mol
InChI Key: KFAVXUQFBGHURZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone typically involves the chlorination of 5,8-dihydroxy-1,4-naphthoquinone. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.

    Medicine: Studied for its anticancer properties, particularly in targeting cancer cell pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to undergo various redox and substitution reactions makes it valuable in synthetic chemistry and biomedical research .

Properties

IUPAC Name

6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVXUQFBGHURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-69-5
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
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Reactant of Route 5
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Reactant of Route 6
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

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